molecular formula C11H19N3O2 B12910920 N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide CAS No. 87675-92-1

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Cat. No.: B12910920
CAS No.: 87675-92-1
M. Wt: 225.29 g/mol
InChI Key: UHEJSMCMLRFPDC-UHFFFAOYSA-N
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Description

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and a methoxyacetamide group.

Properties

CAS No.

87675-92-1

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-(3,5-diethyl-1-methylpyrazol-4-yl)-2-methoxyacetamide

InChI

InChI=1S/C11H19N3O2/c1-5-8-11(12-10(15)7-16-4)9(6-2)14(3)13-8/h5-7H2,1-4H3,(H,12,15)

InChI Key

UHEJSMCMLRFPDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C)CC)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethyl-1-methyl-1H-pyrazole
  • 2-Methoxyacetamide
  • N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide group, in particular, differentiates it from other pyrazole derivatives and contributes to its specific reactivity and applications.

Biological Activity

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and a methoxyacetamide group. Its molecular formula is C11H19N3O2C_{11}H_{19}N_{3}O_{2} with a molecular weight of 225.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis of the acyl chloride, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests that this compound may be useful in developing treatments for inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms. For instance, compounds with similar structures have shown to be cytotoxic against neuroblastoma and glioblastoma cell lines . The mechanism appears to involve the arrest of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. This may include inhibition of certain enzymes or receptors that play a role in disease pathways. For example, its ability to inhibit cyclooxygenase enzymes could explain its anti-inflammatory effects.

Comparative Analysis

To further understand the biological relevance of this compound, it is beneficial to compare it with other similar compounds:

Compound Name Molecular Formula Biological Activity
This compoundC11H19N3O2Antimicrobial, Anti-inflammatory, Anticancer
3,5-DiethylpyrazoleC8H10N2Antimicrobial
4-MethylpyrazoleC4H6N2Anti-inflammatory

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • Anticancer Studies : In a study involving various cancer cell lines, this compound showed promising results with low lethal concentration (LC50) values indicating high potency against resistant cancer cells .
  • Inflammation Models : Animal models treated with this compound demonstrated reduced inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions .

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